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molecular formula C5H5NO3 B063259 Methyl oxazole-4-carboxylate CAS No. 170487-38-4

Methyl oxazole-4-carboxylate

Cat. No. B063259
M. Wt: 127.1 g/mol
InChI Key: JZSAEGOONAZWSA-UHFFFAOYSA-N
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Patent
US05569655

Procedure details

To a suspension of 1,1-carbonyldimidazole (90 g, 0.555 mol) in 400 ml of THF at 0° C. was added dropwise formic acid 25.5 g (0.555 mol) in 100 ml of THF over a 15 min period. The mixture was warmed to room temperature and stirred for 1.5 h. The resulting solution was added via canula to the anion of methyl isocyanoacetate (generated by addition of the methyl isocyanoacetate in 75 ml of THF to a suspension of potassium t-butoxide at 0° C. and stirring for 15 min) at 0° C. During the addition (exothermic), the reaction mixture reached to 20° C. and the ice-bath was removed, stirring the mixture at room temperature for 1 h. The above mixture was quenched with 100 ml of acetic acid followed by 200 ml of water, THF was removed in vacuo, and 1000 ml of chloroform was added to the residual mixture. The organic layer was washed with water (2×200 ml), saturated sodium bicarbonate solution (1×100 ml), water, brine, and dried over sodium sulfate and concentrated in vacuo. The resulting residue was chromatographed on silica (methylene chloride/hexane/ether 7:2:1) to afford 23.5 g (37%) of methyl 4-oxazolecarboxylate.
[Compound]
Name
1,1-carbonyldimidazole
Quantity
90 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
25.5 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
75 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1](O)=[O:2].[N+:4]([CH2:6][C:7]([O:9][CH3:10])=[O:8])#[C-:5].CC(C)([O-])C.[K+]>C1COCC1>[O:2]1[CH:1]=[C:6]([C:7]([O:9][CH3:10])=[O:8])[N:4]=[CH:5]1 |f:2.3|

Inputs

Step One
Name
1,1-carbonyldimidazole
Quantity
90 g
Type
reactant
Smiles
Name
Quantity
400 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
25.5 g
Type
reactant
Smiles
C(=O)O
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](#[C-])CC(=O)OC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](#[C-])CC(=O)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
75 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring for 15 min) at 0° C
Duration
15 min
ADDITION
Type
ADDITION
Details
During the addition (exothermic)
CUSTOM
Type
CUSTOM
Details
reached to 20° C.
CUSTOM
Type
CUSTOM
Details
the ice-bath was removed
STIRRING
Type
STIRRING
Details
stirring the mixture at room temperature for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The above mixture was quenched with 100 ml of acetic acid
CUSTOM
Type
CUSTOM
Details
was removed in vacuo, and 1000 ml of chloroform
ADDITION
Type
ADDITION
Details
was added to the residual mixture
WASH
Type
WASH
Details
The organic layer was washed with water (2×200 ml), saturated sodium bicarbonate solution (1×100 ml), water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting residue was chromatographed on silica (methylene chloride/hexane/ether 7:2:1)

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
O1C=NC(=C1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 23.5 g
YIELD: PERCENTYIELD 37%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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